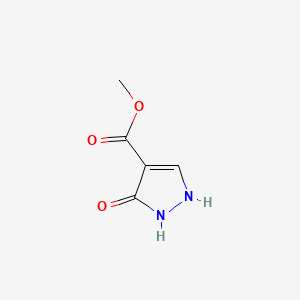

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 146656-95-3 . It has a molecular weight of 142.11 . The compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The pyrazole nucleus, to which this compound belongs, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like the reaction of dialkyl azodicarboxylates with substituted propargylamines .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for this compound is 1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) .

Chemical Reactions Analysis

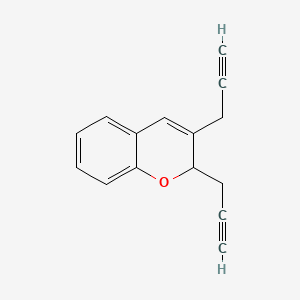

Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3+2] cycloaddition reactions with terminal alkynes .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Pyrazolopyridines : Verdecia et al. (1996) described the synthesis of methyl pyrazolopyridine carboxylates from 2-oxo-tetrahydropyridine carboxylates. They highlighted a two-step procedure involving treatment with Vilsmeier–Haack reagent and hydrazine, leading to good yields of pyrazolopyridines with specific geometric configurations (Verdecia et al., 1996).

Formation of Thiopyrano-Compounds : Scrowston & Shaw (1976) synthesized methyl benzothiopyran carboxylate through Dieckmann cyclisation, which reacted with hydrazine and phenylhydrazine to produce pyrazolones and their derivatives. This study demonstrated the potential for creating various novel compounds from the core structure (Scrowston & Shaw, 1976).

Synthesis of Carbazole Carboxylates : Martin & Prasad (2006) focused on synthesizing methyl dihydropyrazolocarbazole carboxylates from tetrahydrocarbazoles. This process involved using specific intermediates and was characterized by spectral and analytical techniques (Martin & Prasad, 2006).

Thermolysis and Synthesis of Pyrazolooxazines : Zhulanov et al. (2017) explored the thermolysis of methyl pyrazole carboxylates leading to the formation of pyrazolo[5,1-b][1,3]oxazine carboxylates. This study showed the potential for creating new molecular structures through thermolysis and reaction with alkenes (Zhulanov et al., 2017).

Reaction with Arylhydrazines : Dubovtsev et al. (2016) researched the reaction of methyl pyrrole carboxylates with arylhydrazines to produce various isomeric methyl pyrazoles. This reaction demonstrated the versatility of the compound in synthesizing diverse molecular structures (Dubovtsev et al., 2016).

Synthesis of Anticancer Agents : Sayed et al. (2019) designed novel thiazolyl-pyrazole derivatives for anticancer applications. This study highlighted the biological potential of pyrazole derivatives in medical research, particularly as anticancer agents (Sayed et al., 2019).

Synthesis of Antioxidant and Antihyperglycemic Agents : Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole rings. These compounds demonstrated significant antioxidant and antihyperglycemic activities, indicating their potential in pharmaceutical applications (Kenchappa et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name |

methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWMETUNCXVML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)